Methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a benzothiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the benzothiophene ring: This involves the cyclization of appropriate thiophene precursors under acidic or basic conditions.
Coupling reactions: The benzodioxole and benzothiophene intermediates are coupled using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole and benzothiophene rings can be oxidized under strong oxidative conditions.
Reduction: The amide and ester groups can be reduced to their corresponding amines and alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield primary amines and alcohols.
Scientific Research Applications
METHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2H-1,3-BENZODIOXOL-5-YL)ACETATE: Shares the benzodioxole moiety but lacks the benzothiophene ring.
PAROXETINE: Contains a benzodioxole moiety and is used as a selective serotonin-reuptake inhibitor (SSRI).
Uniqueness
METHYL 2-[2-(2H-1,3-BENZODIOXOL-5-YLOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a benzodioxole moiety, a benzothiophene ring, and a carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO6S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H19NO6S/c1-23-19(22)17-12-4-2-3-5-15(12)27-18(17)20-16(21)9-24-11-6-7-13-14(8-11)26-10-25-13/h6-8H,2-5,9-10H2,1H3,(H,20,21) |
InChI Key |
YOZVMNPWKBCBRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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